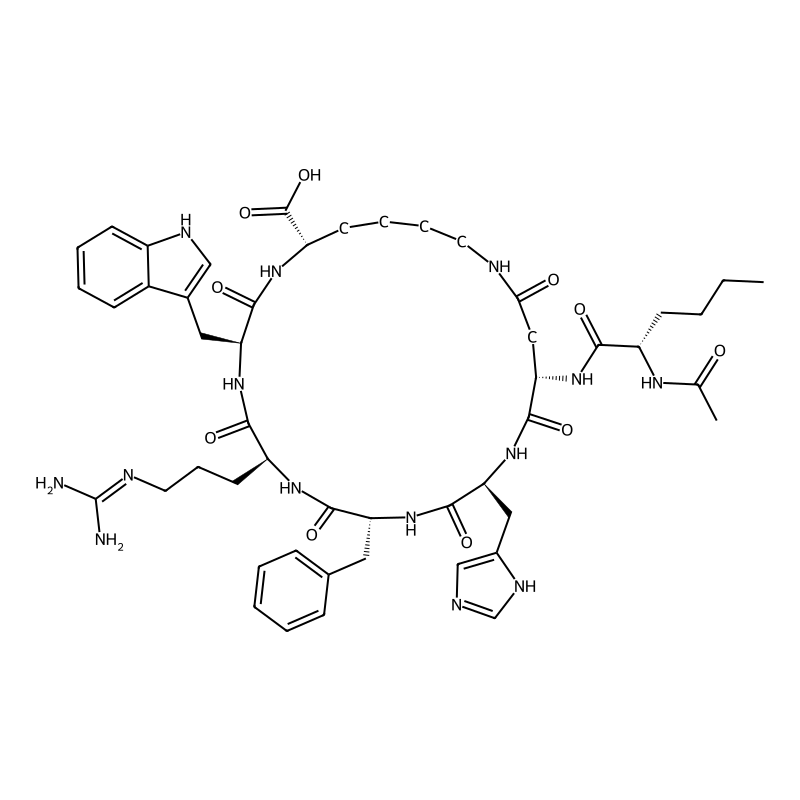PT-141(Bremelanotide)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of action:
PT-141 acts as an agonist at melanocortin receptors, particularly MC3R and MC4R, located mainly in the central nervous system []. These receptors are involved in various functions, including regulating appetite, energy expenditure, and pigmentation. Interestingly, research suggests that stimulating these receptors through PT-141 can also influence sexual function [].
Research on sexual dysfunction:
Female hypoactive sexual desire disorder (HSDD)
Studies have shown promising results for PT-141 in treating HSDD in premenopausal women. Several clinical trials demonstrated its effectiveness in increasing sexual desire compared to placebo [, ]. However, further research is needed to determine its long-term efficacy and safety profile [].
Male sexual dysfunction
While initial studies showed promise for PT-141 in improving erectile function in men, further research yielded mixed results []. More research is needed to determine its definitive role in treating male sexual dysfunction.
Research on other applications:
Obesity
Studies have explored the potential of PT-141 in treating obesity due to its role in regulating appetite and energy expenditure. However, further research is needed to establish its efficacy and safety in this context [].
Other conditions
PT-141 has also been investigated for its potential role in treating other conditions, including Raynaud's disease, depression, and pain management. However, these investigations are still in early stages, and more research is needed to determine its effectiveness for these applications [].
Purity
XLogP3
Boiling Point
UNII
Related CAS
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Melanocortin
MC4R [HSA:4160] [KO:K04202]
Other CAS
Wikipedia
Biological Half Life
Dates
1: Hedlund P. PT-141 Palatin. Curr Opin Investig Drugs. 2004;5(4):456‐462. 2: Molinoff PB, Shadiack AM, Earle D, Diamond LE, Quon CY. PT-141: a melanocortin agonist for the treatment of sexual dysfunction. Ann N Y Acad Sci. 2003;994:96‐102. doi:10.1111/j.1749-6632.2003.tb03167.x 3: Diamond LE, Earle DC, Garcia WD, Spana C. Co-administration of low doses of intranasal PT-141, a melanocortin receptor agonist, and sildenafil to men with erectile dysfunction results in an enhanced erectile response. Urology. 2005;65(4):755‐759. doi:10.1016/j.urology.2004.10.060 4: Rosen RC, Diamond LE, Earle DC, Shadiack AM, Molinoff PB. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra. Int J Impot Res. 2004;16(2):135‐142. doi:10.1038/sj.ijir.3901200 5: Diamond LE, Earle DC, Rosen RC, Willett MS, Molinoff PB. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction. Int J Impot Res. 2004;16(1):51‐59. doi:10.1038/sj.ijir.3901139 6: Diamond LE, Earle DC, Heiman JR, Rosen RC, Perelman MA, Harning R. An effect on the subjective sexual response in premenopausal women with sexual arousal disorder by bremelanotide (PT-141), a melanocortin receptor agonist. J Sex Med. 2006;3(4):628‐638. doi:10.1111/j.1743-6109.2006.00268.x 7: Bremelanotide. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 8: Dhillon S, Keam SJ. Bremelanotide: First Approval. Drugs. 2019;79(14):1599‐1606. doi:10.1007/s40265-019-01187-w 9: Clayton AH, Althof SE, Kingsberg S, et al. Bremelanotide for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial. Womens Health (Lond). 2016;12(3):325‐337. doi:10.2217/whe-2016-0018 10: Kingsberg SA, Clayton AH, Portman D, et al. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials. Obstet Gynecol. 2019;134(5):899‐908. doi:10.1097/AOG.0000000000003500








